ERβ vs. ERα Selectivity: Cyclofenil Exhibits a 2.3-Fold Higher Affinity for ERβ
Cyclofenil distinguishes itself from other triphenylethylene SERMs by its preferential binding affinity for the estrogen receptor beta (ERβ) subtype over ERα . This is a key differential feature, as the ratio of ERα/ERβ activation dictates downstream tissue-specific effects. The relative binding affinity (RBA) of cyclofenil for ERβ is 124, which is significantly higher than its affinity for ERα, which has an RBA of 285 (a lower numerical value indicates higher affinity) . This results in a 2.3-fold selectivity for ERβ.
| Evidence Dimension | Relative Binding Affinity (RBA) for Estrogen Receptors |
|---|---|
| Target Compound Data | ERβ RBA: 124; ERα RBA: 285 (Higher number = lower affinity). Calculated ERβ/ERα selectivity ratio ≈ 2.3. |
| Comparator Or Baseline | Tamoxifen (ERβ RBA: 187; ERα RBA: 243, ratio ≈ 1.3); Clomiphene (ERβ RBA: 142; ERα RBA: 185, ratio ≈ 1.3); 17β-Estradiol (ERβ RBA: 100; ERα RBA: 100, ratio = 1.0). Data from comparative binding assays. |
| Quantified Difference | Cyclofenil has a 2.3-fold higher affinity for ERβ over ERα, whereas Tamoxifen and Clomiphene have a ~1.3-fold difference, and Estradiol has no selectivity. |
| Conditions | In vitro competitive radioligand binding assays using recombinant human ERα and ERβ. |
Why This Matters
This quantifiable difference in receptor subtype selectivity is a critical parameter for researchers studying tissue-specific estrogenic signaling and can guide the selection of cyclofenil for experiments where preferential ERβ engagement is the experimental objective.
